![molecular formula C16H16F3NO3 B7787641 5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione](/img/structure/B7787641.png)
5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eudoraea chungangensis: is a Gram-negative, strictly aerobic, non-spore-forming, and non-motile bacterium. It belongs to the genus Eudoraea within the family Flavobacteriaceae. This bacterium was first isolated from waste water sludge from an aquafarm in the Republic of Korea .
准备方法
Synthetic Routes and Reaction Conditions: Eudoraea chungangensis is isolated using a polyphasic approach. The cells of strain CAU 1296 T grow optimally at 30°C, at pH 7.5, and in the presence of 4% (w/v) sodium chloride . The major cellular fatty acids of the isolate include iso-C 15:0, iso-C 15:1 G, and summed feature 3 (C 16:1 ω6c and C 16:1 ω7c) .
Industrial Production Methods: The industrial production of Eudoraea chungangensis involves the cultivation of the bacterium in controlled environments that mimic its natural habitat. This includes maintaining optimal temperature, pH, and salinity conditions to ensure the growth and proliferation of the bacterium .
化学反应分析
Types of Reactions: Eudoraea chungangensis undergoes various biochemical reactions. It hydrolyzes gelatin and aesculin, assimilates Tween 40, and exhibits enzyme activities for alkaline phosphatase and esterase (C4) .
Common Reagents and Conditions: The bacterium requires specific conditions for its biochemical reactions, including the presence of sodium chloride and optimal temperature and pH levels .
Major Products Formed: The major products formed from the biochemical reactions of Eudoraea chungangensis include various lipids such as phosphatidylethanolamine, phosphoglycolipid, phospholipid, glycolipid, aminophospholipid, and several unidentified lipids .
科学研究应用
Eudoraea chungangensis has several scientific research applications, particularly in the fields of microbiology and environmental science. Its ability to degrade high molecular weight fractions of marine dissolved organic material makes it valuable for studying marine ecosystems and waste water treatment processes .
作用机制
The mechanism of action of Eudoraea chungangensis involves its enzymatic activities and metabolic pathways. The bacterium’s ability to hydrolyze gelatin and aesculin, and its enzyme activities for alkaline phosphatase and esterase (C4), contribute to its role in degrading organic materials . The presence of menaquinone-6 (MK-6) as the major isoprenoid quinone is also significant for its metabolic processes .
相似化合物的比较
Eudoraea adriatica: This is the closest relative to Eudoraea chungangensis, with 95.4% similarity in 16S rRNA gene sequences.
Lactococcus chungangensis: Another bacterium isolated from activated sludge foam, though it belongs to a different genus.
Uniqueness: Eudoraea chungangensis is unique due to its specific enzymatic activities and its ability to thrive in high salinity environments. Its distinct lipid profile and the presence of menaquinone-6 (MK-6) further differentiate it from other similar compounds .
属性
IUPAC Name |
5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-15(2)7-13(21)12(14(22)8-15)9-20-10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9,20H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTWVKWGJVHXCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
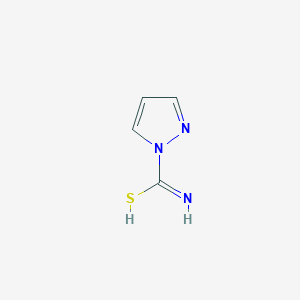
![4-benzylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787580.png)
![4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787581.png)
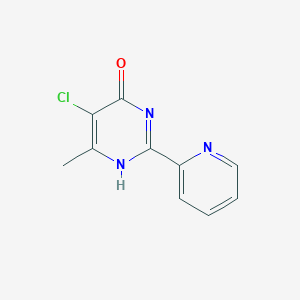
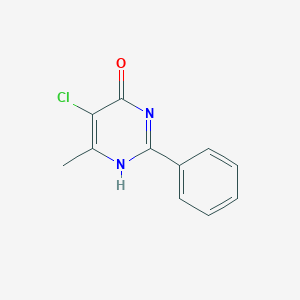
![4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide](/img/structure/B7787598.png)
formate)](/img/structure/B7787603.png)
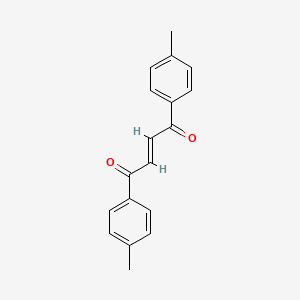
![5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B7787613.png)
![5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide](/img/structure/B7787617.png)
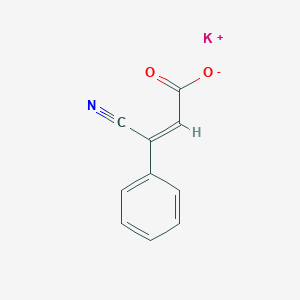
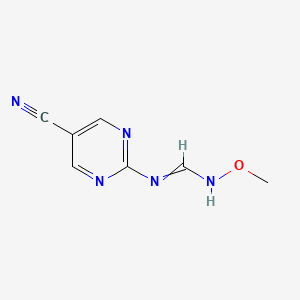
![(2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B7787637.png)
![2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid](/img/structure/B7787639.png)
